molecular formula C15H25N5O B2416295 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1448136-20-6

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2416295
CAS No.: 1448136-20-6
M. Wt: 291.399
InChI Key: HQIUNSDESISJGI-UHFFFAOYSA-N
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Description

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a pyridazine ring substituted with a dimethylamino group and a piperazine ring

Properties

IUPAC Name

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-12(2)9-15(21)20-7-5-19(6-8-20)14-10-13(18(3)4)11-16-17-14/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIUNSDESISJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is formed through cyclization reactions.

    Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of Piperazine Ring: The piperazine ring is attached through a series of condensation reactions.

    Final Coupling: The final step involves coupling the pyridazine-piperazine intermediate with 3-methylbutan-1-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

Case Study:
A study investigated the efficacy of pyridazine derivatives in inhibiting cell proliferation in chronic myeloid leukemia (CML). The results demonstrated that these compounds could effectively target the BCR-ABL kinase, which is crucial for CML progression, suggesting a promising avenue for drug development .

Neuropharmacology

The compound's piperazine structure is known for its neuroactive properties. Research has focused on its potential as an antidepressant and anxiolytic agent.

Case Study:
A series of piperazine derivatives were evaluated for their effects on neurotransmitter systems associated with mood regulation. In vitro studies revealed that certain derivatives could enhance serotonin and norepinephrine levels, indicating potential antidepressant activity .

Antimicrobial Properties

The antimicrobial efficacy of piperazine-based compounds has been explored, with findings suggesting that modifications can enhance activity against various bacterial and fungal strains.

Data Table: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CCandida albicans20 µg/mL

This table summarizes the antimicrobial activities observed in various studies, highlighting the potential for developing new antimicrobial agents based on this compound .

Enzyme Inhibition

Research has also indicated that compounds related to this compound can act as enzyme inhibitors, particularly in metabolic pathways.

Case Study:
A study focused on the inhibition of α-glucosidase by piperidine derivatives showed promising results, with several compounds demonstrating significant inhibitory activity compared to standard drugs . This suggests potential applications in managing diabetes through enzyme modulation.

Mechanism of Action

The mechanism of action of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its potential anti-tubercular activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazine structures but different substituents.

    Piperazine Derivatives: Molecules featuring the piperazine ring with various functional groups.

Uniqueness

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.

Biological Activity

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a pyridazinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications.

  • Molecular Formula: C15H25N5O
  • Molecular Weight: 291.39 g/mol
  • CAS Number: 1448060-39-6

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor antagonist, modulating various biological processes. The precise molecular targets and pathways depend on the specific context of its use, including studies related to enzyme inhibition and receptor binding .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Pyridazinone derivatives, including this compound, have shown potential in treating microbial infections. Studies have demonstrated efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, thereby reducing symptoms associated with inflammatory diseases .

3. Anticancer Potential

Initial studies suggest that this compound may exhibit anticancer activity by affecting cell proliferation and apoptosis in cancer cell lines. Further research is needed to elucidate its potential as a chemotherapeutic agent .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound demonstrated significant inhibition at low concentrations, indicating potential for treating resistant infections .
Study 2 Evaluated the anti-inflammatory effects in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with the compound, supporting its use in inflammatory conditions .
Study 3 Assessed the cytotoxic effects on various cancer cell lines. The compound showed selective cytotoxicity, suggesting a targeted approach for cancer treatment .

Synthesis and Preparation

The synthesis of this compound typically involves reactions between hydrazine derivatives and ketones or esters. This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one, and how do they influence its synthetic pathway?

  • Answer: The compound contains a pyridazine core substituted with a dimethylamino group, a piperazine ring, and a 3-methylbutan-1-one moiety. These groups influence reactivity: the pyridazine ring participates in nucleophilic substitutions, while the piperazine facilitates coupling reactions. The ketone group may require protection during synthesis to avoid side reactions. Solvents like DMSO or THF are critical for maintaining reactivity in coupling steps .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C): To confirm the connectivity of the pyridazine, piperazine, and ketone groups.
  • Mass Spectrometry (HRMS): For molecular weight validation.
  • HPLC/UPLC: To assess purity (>95% threshold for biological assays).
  • Thermal Analysis (DSC/TGA): To determine melting points and thermal stability, which inform storage conditions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield in multi-step syntheses of this compound?

  • Answer:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction times for heterocycle formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine coupling steps .
  • Catalysts: Pd/C or CuI catalysts improve cross-coupling efficiency in pyridazine functionalization .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

  • Answer:

  • Binding Assays: Use radioligand displacement studies (e.g., with ³H-labeled analogs) to quantify affinity for target receptors.
  • Cellular Response Profiling: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to assess cell-type-specific effects.
  • Structural Analogs: Test derivatives (e.g., with modified piperazine substituents) to isolate pharmacophore contributions .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Answer:

  • Docking Simulations: Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., serotonin or dopamine receptors).
  • QSAR Modeling: Corolate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs.
  • MD Simulations: Assess piperazine ring flexibility and its impact on target engagement over nanosecond timescales .

Contradiction Analysis

  • Thermal Stability Variability: DSC data in reports a melting point of 187–190°C, while notes decomposition above 200°C. This discrepancy may arise from polymorphic forms or impurities. Solution: Conduct variable-temperature XRD to identify phase transitions.
  • Biological Activity Inconsistencies: Differences in IC₅₀ values across studies may stem from assay conditions (e.g., Mg²⁺ concentration in binding buffers). Standardize protocols using reference agonists (e.g., serotonin for 5-HT₁A) .

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